3,3-Dimethyl-1-butene

Catalog No.
S1973008
CAS No.
558-37-2
M.F
C6H12
M. Wt
84.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dimethyl-1-butene

CAS Number

558-37-2

Product Name

3,3-Dimethyl-1-butene

IUPAC Name

3,3-dimethylbut-1-ene

Molecular Formula

C6H12

Molecular Weight

84.16 g/mol

InChI

InChI=1S/C6H12/c1-5-6(2,3)4/h5H,1H2,2-4H3

InChI Key

PKXHXOTZMFCXSH-UHFFFAOYSA-N

SMILES

CC(C)(C)C=C

Canonical SMILES

CC(C)(C)C=C

Precursor for Synthetic Musks

,3-Dimethyl-1-butene, also known as neohexene, finds application in the scientific research of fragrance development, particularly for synthetic musks. Its reaction with p-cymene allows researchers to explore the creation of novel musk fragrances with desirable properties. These synthetic musks are valuable alternatives to natural musk sources, which can be ethically and environmentally controversial.

Catalyst for C-H Activation Studies

Due to its specific structure, 3,3-dimethyl-1-butene serves as a convenient hydrogen acceptor in scientific research focused on C-H activation. C-H activation refers to the chemical process of breaking the bond between a carbon (C) atom and a hydrogen (H) atom in a molecule. This is a fundamental reaction in organic chemistry, and researchers use neohexene to study the mechanisms and efficiency of various C-H activation catalysts [].

3,3-Dimethyl-1-butene, also known as neohexene, is a colorless liquid alkene with the chemical formula C6H12. It is a simple hydrocarbon molecule with a branched structure. Neohexene is an important intermediate in organic synthesis and is used in various scientific research applications [].


Molecular Structure Analysis

Neohexene has a six-carbon chain with a double bond between the first and second carbon atoms. It has two methyl groups (CH3) attached to the third carbon. This branched structure influences its physical and chemical properties compared to linear alkenes [].


Chemical Reactions Analysis

Neohexene can undergo various chemical reactions due to the presence of the carbon-carbon double bond. Here are some relevant reactions in scientific research:

  • Metathesis: Neohexene can participate in metathesis reactions, where it exchanges parts of its molecule with another alkene. This reaction is useful for creating new carbon-carbon bonds and is used in polymer synthesis.
(CH3)3C-CH=CH2 + CH2=CH2 → (CH3)3C-CH=CH2 + (CH3)2C=CH2  (Eq. 1)
  • Polymerization

    Neohexene can be polymerized to form various polymers, depending on the reaction conditions. These polymers are studied for their potential applications in materials science [].

  • Oxidation

    Neohexene can be oxidized to form epoxides, which are cyclic ethers. Epoxides are valuable intermediates in organic synthesis [].


Physical And Chemical Properties Analysis

  • Formula: C6H12
  • Melting point: -115 °C []
  • Boiling point: 41 °C []
  • Density: 0.685 g/mL []
  • Solubility: Insoluble in water, soluble in organic solvents []
  • Stability: Relatively stable under normal storage conditions []

Neohexene is a flammable liquid and should be handled with appropriate safety precautions. It is considered a mild skin irritant [].

  • Hazard classification: Flammable liquid (Hazard statement H225) []
  • Skin irritant: May cause skin irritation (Hazard statement H315) []

XLogP3

2.7

Boiling Point

41.2 °C

Melting Point

-115.2 °C

UNII

01ZB73D2KK

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (79.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (79.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (56.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (34.78%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

430.53 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

558-37-2

Wikipedia

3,3-dimethyl-1-butene

General Manufacturing Information

1-Butene, 3,3-dimethyl-: ACTIVE

Dates

Modify: 2023-08-16
Voica et al. Guided desaturation of unactivated aliphatics. Nature Chemistry, doi: 10.1038/nchem.1385, published online 8 July 2012 http://www.nature.com/nchem
Saper et al. Nickel-catalysed anti-Markovnikov hydroarylation of unactivated alkenes with unactivated arenes facilitated by non-covalent interactions. Nature Chemistry, DOI: 10.1038/s41557-019-0409-4, published online 10 February 2020

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